molecular formula C6H16N2O2Si B3243161 Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester CAS No. 154876-20-7

Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester

Cat. No. B3243161
CAS RN: 154876-20-7
M. Wt: 176.29 g/mol
InChI Key: CKORZISNPHDVIR-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester is an organic compound that contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 N hydrazine . It is a derivative of hydrazinecarboxylic acids, which consist of a carboxylic acid and a hydrazide functional group substitution .


Molecular Structure Analysis

The molecular structure of Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester is complex, with a variety of bond types contributing to its overall structure. It contains 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 N hydrazine .


Physical And Chemical Properties Analysis

Esters, including Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester, are polar but do not have a hydrogen atom attached directly to an oxygen atom. This means they are incapable of engaging in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Esterification Reactions

Esters serve as essential protecting groups in organic synthesis. The 2-(Trimethylsilyl)ethyl (TMSE) ester is particularly valuable due to its ease of cleavage under mild conditions. This compound allows for the selective protection of carboxylic acids without interfering with other functional groups. Researchers have employed 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate as a reagent for the formation of TMSE esters directly from carboxylic acids, eliminating the need for additional promoters or catalysts .

Synthetic Utility and Waste Reduction

Unlike traditional methods that rely on carbodiimide-based reagents or Mitsunobu conditions, the direct formation of TMSE esters from carboxylic acids using trichloroacetimidates minimizes waste streams and simplifies the synthetic process.

properties

IUPAC Name

2-trimethylsilylethyl N-aminocarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2Si/c1-11(2,3)5-4-10-6(9)8-7/h4-5,7H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKORZISNPHDVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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